Cas no 1801-10-1 (3-(trifluoromethyl)benzamide)
3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(trifluoromethyl)benzamide
- alpha,alpha,alpha-Trifluoro-m-toluamide
- 3-Trifluoromethylbenzamide
- m-Trifluoromethylbenzamide
- zvr cxfff
- Benzamide, 3-(trifluoromethyl)-
- MFCD00014802
- FT-0613921
- NS00047866
- CS-W015960
- SCHEMBL171684
- 1801-10-1
- DTXSID40170913
- EINECS 217-289-6
- A812519
- SY101033
- Z33546480
- 3-trifluoromethyl-benzamide
- AKOS005612995
- LLAINNZSMCUMSF-UHFFFAOYSA-N
- m-(Trifluoromethyl)benzamide
- LGXSHJOWPUZRHC-UHFFFAOYSA-N
- C13346
- J-011503
- 3-(trifluoromethyl)-benzamide
- 3-(Trifluoromethyl)benzamide, 98%
- 3-(trifluoromethyl)-benzoic Acid Amide
- DS-8556
- STK794682
- DB-044387
-
- MDL: MFCD00014802
- Inchi: 1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13)
- InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(N)=O)C=1)(F)F
- BRN: 1955599
Computed Properties
- Exact Mass: 189.04000
- Monoisotopic Mass: 189.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: crystal
- Density: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 124-127 °C (lit.)
- Boiling Point: 241.3±40.0 ºC (760 Torr),
- Flash Point: 99.7±27.3 ºC,
- Refractive Index: 1.478
- Solubility: Very slightly soluble (0.76 g/l) (25 º C),
- PSA: 43.09000
- LogP: 2.50460
- Solubility: Not determined
3-(trifluoromethyl)benzamide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 548146-5G |
3-(trifluoromethyl)benzamide |
1801-10-1 | 98% | 5G |
¥281.64 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828852-500g |
3-(Trifluoromethyl)benzamide |
1801-10-1 | 98% | 500g |
¥2,490.00 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005389-25g |
3-(trifluoromethyl)benzamide |
1801-10-1 | 98% | 25g |
762CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005389-100g |
3-(trifluoromethyl)benzamide |
1801-10-1 | 98% | 100g |
2600CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68040-5g |
3-(Trifluoromethyl)benzamide |
1801-10-1 | 98% | 5g |
¥48.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68040-25g |
3-(Trifluoromethyl)benzamide |
1801-10-1 | 98% | 25g |
¥158.0 | 2023-09-06 | |
| Ambeed | A156067-5g |
3-(Trifluoromethyl)benzamide |
1801-10-1 | 98% | 5g |
$23.00 | 2021-08-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019492-25g |
3-(trifluoromethyl)benzamide |
1801-10-1 | 98% | 25g |
¥154 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019492-5g |
3-(trifluoromethyl)benzamide |
1801-10-1 | 98% | 5g |
¥43 | 2024-05-25 | |
| Fluorochem | 007583-1g |
3-(Trifluoromethyl)benzamide |
1801-10-1 | 98% | 1g |
£10.00 | 2022-03-01 |
3-(trifluoromethyl)benzamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-(trifluoromethyl)benzamide
Comprehensive Overview of 3-(Trifluoromethyl)benzamide (CAS No. 1801-10-1): Properties, Applications, and Industry Insights
3-(Trifluoromethyl)benzamide (CAS No. 1801-10-1) is a fluorinated aromatic amide compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for trifluoromethyl-containing compounds in drug discovery, this molecule has garnered significant attention due to its unique physicochemical properties and bioactivity. The CAS 1801-10-1 identifier ensures precise tracking in regulatory and research contexts, while its benzamide derivative structure contributes to its stability and reactivity.
The trifluoromethyl group (-CF3) in 3-(trifluoromethyl)benzamide enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Researchers frequently explore its role in designing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, aligning with trends in personalized medicine and targeted therapies. Recent studies highlight its potential in addressing drug-resistant infections, a pressing global health concern.
From a synthetic perspective, CAS 1801-10-1 serves as a key intermediate in multi-step organic reactions. Its compatibility with cross-coupling reactions and amide bond formation techniques makes it indispensable in industrial-scale production. Innovations in green chemistry have further optimized its synthesis, reducing waste and improving yields—a critical factor for sustainable manufacturing practices.
In agrochemical applications, 3-(trifluoromethyl)benzamide derivatives exhibit herbicidal and fungicidal activities. As the agricultural sector seeks eco-friendly pesticides, this compound’s selectivity and low environmental persistence position it as a candidate for next-generation crop protection formulas. Discussions on precision farming and soil health often reference such advanced chemical tools.
Material scientists leverage 1801-10-1 to develop high-performance polymers and liquid crystals. Its thermal stability and electronic properties are exploited in OLED materials and semiconductor coatings, addressing demands in the renewable energy and electronics sectors. The rise of flexible displays and wearable technology has intensified research into such fluorinated building blocks.
Analytical characterization of 3-(trifluoromethyl)benzamide involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. Quality control protocols emphasize purity thresholds (>98%) to meet pharmaceutical-grade standards, a topic frequently queried in laboratory forums and chemical databases. Regulatory compliance with REACH and FDA guidelines ensures its safe handling and commercialization.
Market analysts note growing procurement of CAS 1801-10-1 by contract research organizations (CROs) and generic drug manufacturers. Supply chain dynamics, including regional production hubs in Asia-Pacific and North America, influence pricing and availability—a recurrent theme in industry reports. The compound’s patent landscape and generic substitution strategies also attract business intelligence scrutiny.
Future directions for 3-(trifluoromethyl)benzamide research include computational drug design (e.g., AI-assisted molecular modeling) and bioconjugation techniques for antibody-drug conjugates (ADCs). These innovations respond to trending searches on "fluorine in drug development" and "small molecule therapeutics." As interdisciplinary collaborations expand, this compound’s role in translational medicine and nanotechnology is poised to grow.
For researchers and procurement specialists, understanding the structure-activity relationships (SAR) of benzamide analogs remains crucial. Online queries often focus on "synthetic routes for 1801-10-1" or "suppliers of trifluoromethylbenzamide," reflecting practical industry needs. Technical whitepapers and SDBS spectral data (e.g., IR peaks and fragmentation patterns) further support its identification and application.
In summary, 3-(trifluoromethyl)benzamide (CAS No. 1801-10-1) exemplifies the intersection of chemistry and cutting-edge technology. Its adaptability across sectors—from life sciences to advanced materials—ensures its enduring relevance in scientific and industrial communities worldwide.
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